molecular formula C20H16N2O5S2 B2386815 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 921568-36-7

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2386815
CAS RN: 921568-36-7
M. Wt: 428.48
InChI Key: LUWPXDCISKNZPK-UHFFFAOYSA-N
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Description

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was initially developed as a treatment for Alzheimer's disease, but its applications have since broadened to include other neurodegenerative disorders.

Scientific Research Applications

Anticancer Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide derivatives have been studied for their potential anticancer properties. A research study synthesized a series of these derivatives, which exhibited moderate to excellent anticancer activity against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds were found to have IC50 values ranging from 0.013±0.001 to 17.38±6.43 µM against these cancer cell lines (Ravinaik et al., 2021).

Antifungal Agents

Some derivatives of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide have been investigated for their antifungal properties. A study synthesized and evaluated compounds for their antifungal activity. The compounds showed promising results against various fungal species, indicating their potential as antifungal agents (Narayana et al., 2004).

Supramolecular Gelators

Research has also focused on the role of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide derivatives as supramolecular gelators. A study synthesized a series of these derivatives and investigated their gelation behavior with the aim to understand the impact of methyl functionality and multiple non-covalent interactions on gelation behavior. This research contributes to the field of crystal engineering and the development of new materials (Yadav & Ballabh, 2020).

Antimicrobial Activity

These derivatives have also been evaluated for their antimicrobial efficacy. A study synthesized a new class of benzamide derivatives bearing different bioactive moieties and evaluated their antimicrobial properties in vitro. The compounds exhibited significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Priya et al., 2006).

properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S2/c1-26-16-8-4-5-12-10-17(27-18(12)16)15-11-28-20(21-15)22-19(23)13-6-3-7-14(9-13)29(2,24)25/h3-11H,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWPXDCISKNZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

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